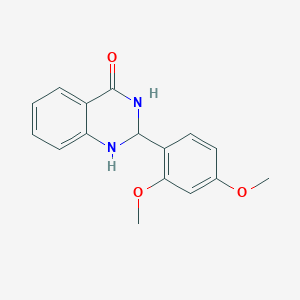

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one

Description

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-10-7-8-12(14(9-10)21-2)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSMKDOUIQJCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroquinazolinone derivatives exhibit diverse pharmacological activities depending on substituents at the 2- and 3-positions. Below is a comparative analysis of 3k with structurally analogous compounds:

Key Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups :

- 3k (2,4-dimethoxy) exhibits moderate larvicidal activity due to its electron-donating methoxy groups, which may enhance solubility but reduce target binding affinity compared to 3d (4-trifluoromethoxy), where the electron-withdrawing OCF₃ group improves target interaction .

- Anti-TB compounds 2c (3-fluorophenyl) and 2h (2-chloro-6-fluorophenyl) demonstrate that halogen substituents enhance potency via hydrophobic interactions with mycobacterial enzymes .

Role of Aromatic Substituents :

- 88 (R = F) shows strong cathepsin B inhibition due to fluorine's electronegativity and small size, enabling precise binding to the enzyme's active site .

- 39 (1-naphthyl) exhibits broad-spectrum cytotoxicity, likely due to extended aromaticity enabling intercalation with DNA or tubulin .

Synthetic Accessibility: 3k is synthesized via eco-friendly reverse micelle methods (yield: ~80%), whereas 2h requires multi-step halogenation and sulfonylation (yield: 58%) . Catalysts like H₃BO₃/montmorillonite () and CoFe₂O₄-Sp-SO₃H () improve yields for dihydroquinazolinones, but substituent complexity affects scalability .

Table 2: ADMET and Pharmacokinetic Profiles

Biological Activity

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antiviral and anticoagulant agent, as well as its antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinazolinone core with two methoxy groups at the 2 and 4 positions of the phenyl ring.

Antiviral Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising antiviral properties, particularly against filoviruses such as Ebolavirus. These compounds function by inhibiting viral entry into cells via endocytosis, which is crucial for viral infection processes. In a study focusing on these derivatives, it was found that they could potentially reduce the viral load in infected cells significantly .

Anticoagulant Activity

Another area of interest is the anticoagulant activity of this compound. A study designed novel derivatives as inhibitors of coagulation factor Xa (fXa), a key target in anticoagulant therapy. The findings revealed that several compounds demonstrated significant in vitro potency against fXa, with some derivatives achieving IC50 values in the nanomolar range . The most potent compound in this study was noted for its strong inhibitory action, suggesting its potential utility in developing new anticoagulant drugs.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Recent studies have shown that certain derivatives possess notable antibacterial activity against various strains of bacteria. For instance, a study evaluated the antibacterial efficacy of several new derivatives and reported significant inhibition zones against Gram-positive and Gram-negative bacteria . This suggests that modifications to the quinazolinone structure can enhance antibacterial properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various catalytic methods. A green synthetic protocol using reverse zinc oxide micelles has been developed to yield high purity and excellent yields under mild conditions . This method emphasizes eco-friendliness and efficiency in producing biologically active compounds.

Table: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | Ebolavirus | Inhibition of viral entry | |

| Anticoagulant | Factor Xa | Significant inhibition | |

| Antibacterial | Various bacteria | Notable inhibition zones |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against Ebolavirus. The results showed a marked reduction in viral replication within treated cells compared to untreated controls.

Case Study 2: Anticoagulant Development

A series of synthesized derivatives were evaluated for their anticoagulant potential. The most effective compound exhibited an IC50 value significantly lower than existing anticoagulants on the market, indicating its potential for further development into a therapeutic agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and substituent compatibility. Ethanol (EtOH) is a preferred solvent for analogous dihydroquinazolinones due to its ability to dissolve reactants and stabilize intermediates while enabling high yields (~80–90%) . Electron-donating groups (e.g., -OMe, -OH) on the benzaldehyde precursor enhance reactivity via resonance stabilization, while electron-withdrawing groups (e.g., -NO2, -Cl) may require extended reaction times or acid catalysis (e.g., p-TsOH) . Characterization via -NMR and -NMR confirms product purity, with X-ray crystallography resolving stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.9–8.5 ppm, NH signals at δ 9–15 ppm), while -NMR confirms carbonyl (C=O) resonances near δ 165–170 ppm .

- IR Spectroscopy : Key stretches include C=O (~1660 cm) and aromatic C–H (~3000–3100 cm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 87.1° in 2-chlorophenyl derivatives) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., inconsistent melting points or NMR shifts)?

- Methodological Answer : Discrepancies often arise from polymorphism, solvent residues, or dynamic equilibria. Cross-validate using:

- DSC/TGA : Differentiate polymorphs via melting point and decomposition profiles .

- Variable-Temperature NMR : Detect conformational flexibility (e.g., boat-to-chair transitions in the dihydroquinazolinone ring) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify dominant conformers .

Q. What strategies improve the bioactivity of dihydroquinazolinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce bioisosteres (e.g., oxadiazole or thiadiazole moieties) to enhance antimicrobial or anticancer activity. For example, 1,3,4-thiadiazole-substituted derivatives show improved MIC values against S. aureus (≤2 µg/mL) .

- Functional Group Tuning : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase electrophilicity, enhancing interaction with biological targets like DNA gyrase .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities for enzymes (e.g., COX-2 or β-lactamases) .

Q. How to design experiments for environmental impact assessment of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Fate Analysis : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption coefficients (K) .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity (LC/EC) .

- Tiered Risk Assessment : Combine persistence (DT), bioaccumulation (log P), and toxicity data to prioritize mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.